molecular formula C7H7IN2 B3031471 2-Cyano-1-methylpyridinium iodide CAS No. 3785-03-3

2-Cyano-1-methylpyridinium iodide

Cat. No. B3031471
CAS RN: 3785-03-3
M. Wt: 246.05 g/mol
InChI Key: RFCMSPLXJNQENM-UHFFFAOYSA-M
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Description

2-Cyano-1-methylpyridinium iodide is a chemical compound with the molecular formula C7H7N2+·I− . The cation in this compound is planar .


Molecular Structure Analysis

The cation in 2-Cyano-1-methylpyridinium iodide is planar, with an r.m.s. deviation for the nine fitted non-H atoms of 0.040 Å . The crystal packing is best described as undulating layers of cations and anions associated via C—H…I interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-1-methylpyridinium iodide include its molecular formula, C7H7N2+·I−, and its planar cation . More detailed properties like melting point, boiling point, density, etc., are not provided in the search results .

Scientific Research Applications

Chemical Reactivity and Interactions

  • Reactivity in Aqueous Solutions : 2-Cyano-1-methylpyridinium iodide shows notable reactivity in aqueous ammonia or amine solutions. Studies have observed the formation of various compounds through ring-opening, transamination, and ring-closing steps when reacting with aqueous methylamine or ethylamine (Moracci et al., 1979).
  • Interaction with Hydroxylamine : When reacted with hydroxylamine, 2-Cyano-1-methylpyridinium iodide shows altered functional group reactivity without ring cleavage. This differs from its 3-cyano counterpart, which undergoes more complex transformations (Möhrle & Niessen, 2000).
  • Crystal Structure Formation : Under certain conditions, 2-Cyano-1-methylpyridinium iodide can form red salts with distinct crystal structures. This is observed when interacting with heavy metal chlorides in water or methanol solution (Nguyen et al., 2016).

Molecular and Crystallographic Properties

  • Hydrogen Bond Influences : The properties of 2-Cyano-1-methylpyridinium iodide are significantly influenced by weak hydrogen bonds. The iodide salt's crystal structure is particularly affected by these hydrogen bonds, contributing to its stabilization and molecular arrangement (Koplitz et al., 2003).
  • Nucleophilic Replacements : The compound exhibits a tendency for nucleophilic replacements, especially in its cyano group, which can be replaced by hydrazine or aliphatic amines (Landquist, 1976).

Metabolic and Pharmacological Studies

  • Metabolic Pathways : There have been studies on the metabolic pathways of compounds related to 2-Cyano-1-methylpyridinium iodide, particularly focusing on their excretion and transformation into various metabolites in biological systems (Enander et al., 1962).

Nonlinear Optical Materials

  • Potential in Nonlinear Optical Materials : 2-Cyano-1-methylpyridinium iodide has been studied for its potential in forming complexes that are relevant in the field of nonlinear optical materials. These complexes exhibit unique properties suitable for optical applications (Glavcheva et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-1-methylpyridinium iodide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylpyridin-1-ium-2-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.HI/c1-9-5-3-2-4-7(9)6-8;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMSPLXJNQENM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383612
Record name 2-cyano-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-1-methylpyridinium iodide

CAS RN

3785-03-3
Record name 2-Cyano-N-methylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149966
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-METHYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A734S773X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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